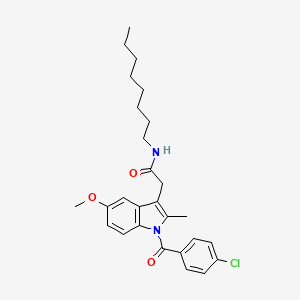
Indomethacin N-octyl amide
描述
准备方法
合成路线和反应条件: 吲哚美辛 N-辛酰胺的合成涉及吲哚美辛的衍生化。 吲哚美辛,一种取代的吲哚乙酸,可以转化为酯或酰胺衍生物以增强对环氧合酶-2 的选择性 . 制备通常涉及在适当条件下使吲哚美辛与辛胺反应形成酰胺键 .
工业生产方法: 吲哚美辛 N-辛酰胺的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高纯度试剂和受控反应条件以确保最终产品的稳定性和质量 .
化学反应分析
反应类型: 吲哚美辛 N-辛酰胺主要由于存在反应性官能团而发生取代反应。 它也可以在特定条件下参与氧化和还原反应 .
常见试剂和条件:
取代反应: 通常涉及亲核试剂,例如胺或醇。
氧化反应: 可以使用氧化剂如高锰酸钾或过氧化氢进行。
还原反应: 通常涉及还原剂,例如氢化锂铝或硼氢化钠.
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,吲哚美辛 N-辛酰胺的氧化可以导致相应的羧酸或酮的形成 .
科学研究应用
Pharmacokinetics
Indomethacin N-octyl amide follows linear pharmacokinetics, where its plasma concentration correlates with the administered dose. The compound demonstrates a half-life that is independent of dosage, indicating consistent pharmacological effects across different concentrations .
Scientific Research Applications
This compound has diverse applications across several scientific fields:
-
Chemistry:
- Utilized as a model compound to study COX enzyme inhibition.
- Aids in the synthesis of selective COX inhibitors.
-
Biology:
- Employed to investigate the role of prostaglandins in various biological processes and disease states.
-
Medicine:
- Explored for therapeutic effects in conditions such as:
- Inflammation
- Cancer
- Pain management
- Explored for therapeutic effects in conditions such as:
- Industry:
Case Studies and Findings
Several studies have highlighted the efficacy and potential applications of this compound:
- Anti-inflammatory Effects:
- Cancer Research:
- Optical Imaging:
Data Table: Biochemical Properties and Inhibition Potency
| Compound | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Ratio |
|---|---|---|---|---|
| Indomethacin | COX-1 | 0.67 µM | 0.05 µM | 13.4 |
| This compound | COX-1 | 66 µM | 40 nM | >1000 |
作用机制
相似化合物的比较
Indomethacin: A nonsteroidal anti-inflammatory drug with similar inhibitory effects on cyclooxygenase enzymes.
Diclofenac: Another nonsteroidal anti-inflammatory drug with a different chemical structure but similar mechanism of action.
Uniqueness: Indomethacin N-octyl amide is unique due to its enhanced selectivity for cyclooxygenase-2 compared to indomethacin . This selectivity makes it a valuable compound for research and potential therapeutic applications, as it may offer improved efficacy and reduced side effects .
生物活性
Indomethacin N-octyl amide is a derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, known for its potent inhibition of cyclooxygenase (COX) enzymes. This compound has garnered attention for its potential therapeutic applications, particularly in managing inflammation and pain, as well as its emerging role in cancer treatment.
- Molecular Formula : C27H33ClN2O
- Molecular Weight : 469.02 g/mol
- Charge : Neutral
This compound functions primarily as a non-selective inhibitor of both COX-1 and COX-2 enzymes. The COX enzymes are crucial for converting arachidonic acid into prostaglandins, which mediate inflammation and pain. The inhibition profile of this compound reveals:
- IC50 Values :
- COX-1 : 66 µM
- COX-2 : 40 nM
This indicates that this compound is approximately 1,650 times more potent against COX-2 compared to COX-1, which is significant for reducing potential gastrointestinal side effects associated with COX-1 inhibition seen in traditional NSAIDs .
Anti-inflammatory Effects
This compound exhibits strong anti-inflammatory properties due to its ability to inhibit COX enzymes. This inhibition leads to decreased levels of pro-inflammatory prostaglandins, thereby alleviating symptoms associated with inflammatory conditions.
Anticancer Potential
Recent studies have highlighted the potential of indomethacin derivatives, including N-octyl amide, in cancer therapy. Research indicates that these compounds can inhibit angiogenesis—the formation of new blood vessels that tumors need to grow—by selectively targeting COX-2 without significantly affecting COX-1. This selectivity may reduce the adverse effects typically associated with non-selective NSAIDs .
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation :
- Antiviral Activity :
- Skin Penetration Studies :
Comparative Analysis
The following table summarizes the biological activity and potency of this compound compared to its parent compound:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|---|
| Indomethacin | 0.67 | 0.05 | 13.4 |
| This compound | 66 | 40 | 1,650 |
属性
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-octylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN2O3/c1-4-5-6-7-8-9-16-29-26(31)18-23-19(2)30(25-15-14-22(33-3)17-24(23)25)27(32)20-10-12-21(28)13-11-20/h10-15,17H,4-9,16,18H2,1-3H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWILLAXKDUAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















